Benzenethiol, 2-amino-3-bromo-5-methyl-
Description
Benzenethiol, 2-amino-3-bromo-5-methyl- (C₇H₈BrNS), is a substituted aromatic thiol characterized by a benzene ring functionalized with an amino (-NH₂) group at position 2, a bromine atom at position 3, and a methyl (-CH₃) group at position 3. This compound belongs to the benzenethiol family, where sulfur replaces the hydroxyl group in phenol analogs.
Key properties inferred from analogs include:
- Reactivity: The amino group enhances nucleophilicity, enabling participation in condensation or cross-coupling reactions, while the bromine atom offers a site for Suzuki-Miyaura or Ullmann couplings .
- Applications: Likely used in synthesizing sulfur-containing polymers, bioactive molecules, or ligands for metal coordination.
Properties
CAS No. |
56536-87-9 |
|---|---|
Molecular Formula |
C7H8BrNS |
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-amino-3-bromo-5-methylbenzenethiol |
InChI |
InChI=1S/C7H8BrNS/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 |
InChI Key |
ZZPORVCDJFEKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density on the aromatic ring, enhancing thiolate stability on metal surfaces. Bromine’s electron-withdrawing nature may reduce SAM ordering compared to methoxy or methyl groups .
- Benzenethiol derivatives with bulky groups (e.g., oligo(phenylethynyl)) form ordered SAMs on Au(111), while simpler analogs like benzenethiol exhibit controversial ordering .
SAM Formation and Surface Interactions
Studies on benzenethiols reveal:
- Ordered SAMs : Oligo(phenylethynyl)-benzenethiols form (2√3) herringbone structures on Au(111), whereas unsubstituted benzenethiol may adopt a (√3×√3) structure or disordered phases .
- Substituent Impact: Methyl and methoxy groups improve SAM stability via van der Waals interactions. For 2-amino-3-bromo-5-methyl-benzenethiol, bromine’s polarizability and amino’s hydrogen-bonding capability could enhance monolayer cohesion but may reduce symmetry-driven ordering.
Mechanistic Insights :
- Substituted analogs may follow similar pathways, with bromine and amino groups altering metabolic outcomes.
Q & A
Q. What are the critical safety protocols for handling 2-amino-3-bromo-5-methyl-benzenethiol in laboratory settings?
Methodological Answer:
- Storage: Store under nitrogen in airtight containers to prevent oxidation, as benzenethiol derivatives are prone to air oxidation .
- Handling: Use fume hoods, emergency showers, and eye wash stations. Avoid contact with oxidizing agents (e.g., peroxides, nitrates) and strong acids/bases due to incompatibility .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be laundered separately by trained personnel .
Q. Which analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- GC-MS: For purity assessment and identification of volatile byproducts. Benzenethiol derivatives show distinct fragmentation patterns (e.g., m/z peaks corresponding to C6H5S– and Br– fragments) .
- SERS (Surface-Enhanced Raman Spectroscopy): Enables trace analysis (e.g., 10-ppm detection) via Au/Ag nanoparticle substrates. The –SH and –NH2 groups enhance SERS activity .
- NMR: Use H/C NMR to confirm substituent positions (e.g., bromine at C3, amino at C2) .
Q. How can researchers synthesize derivatives of 2-amino-3-bromo-5-methyl-benzenethiol?
Methodological Answer:
- Oxidative Coupling: Use tert-butyl nitrite as a catalyst with O to convert thiols to disulfides. This method achieves >90% yield for benzenethiol analogs .
- Substitution Reactions: Bromine at C3 can undergo nucleophilic substitution (e.g., with amines) under Pd catalysis. Monitor reactions via TLC with ethyl acetate/hexane (20:80) eluent .
Q. What are the acute toxicity profiles and occupational exposure limits for this compound?
Methodological Answer:
- Acute Toxicity: Derived from benzenethiol LC (rats, 1-hr) = 1900 mg/m³; dermal LD (rats) = 300 mg/kg. Expect higher toxicity due to bromine/amino groups .
- Exposure Limits: The Netherlands recommends 0.5 mg/m³ (8-hr TWA). Irritation occurs at 3.2 mg/m³, necessitating air monitoring .
Advanced Research Questions
Q. How does the adsorption behavior of this compound on Au(111) surfaces compare to unsubstituted benzenethiol?
Methodological Answer:
- DFT Studies: Physisorption energy for benzenethiol on Au(111) is 0.07 eV, while dissociative adsorption (forming thiolate + H) is exothermic by 0.20 eV. Bromine/amino substituents may alter tilt angles and binding sites .
- Experimental Validation: Use STM or XPS to compare monolayer ordering. Substituted benzenethiols often show reduced symmetry (e.g., loss of (2√3) periodicity) .
Q. Can this compound act as a corrosion inhibitor for copper in acidic/alkaline media?
Methodological Answer:
- Electrochemical Testing: Perform potentiodynamic polarization in 0.1 M HSO/NaOH. Substituted benzenethiols (e.g., o-methyl) show >80% inhibition efficiency via chemisorption on Cu surfaces .
- Mechanism: The –SH group binds to Cu, forming a protective layer. Bromine enhances electron withdrawal, strengthening adsorption .
Q. How can conflicting reports about ordered monolayer formation on Au(111) be resolved?
Methodological Answer:
- Controlled Experiments: Vary substrate temperature (25–100°C) and deposition time. Ordered monolayers require slow, solvent-free deposition (e.g., gas-phase adsorption) .
- Surface Symmetry Analysis: Use LEED or AFM to detect (2√3) vs. disordered phases. Substituents like –Br may disrupt packing due to steric effects .
Q. What computational methods predict the substituent effects on adsorption energetics?
Methodological Answer:
- DFT with van der Waals Corrections: Model Au(111) slabs with Gaussian/PWscf. Calculate adsorption energy (E) for different substituent orientations. Amino groups may hydrogen-bond with surface Au atoms .
- Charge Transfer Analysis: Use Bader charges to quantify electron donation from S to Au. Bromine’s electronegativity reduces charge transfer, weakening adsorption .
Q. What metabolic pathways are anticipated for this compound based on benzenethiol data?
Methodological Answer:
Q. How do bromine and amino substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: Bromine at C3 enables Pd-catalyzed coupling with aryl boronic acids. Amino groups direct electrophilic substitution to C5 .
- Kinetic Studies: Monitor reaction rates via UV-Vis. Bromine’s electron-withdrawing effect accelerates oxidative coupling by 2–3× vs. unsubstituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
